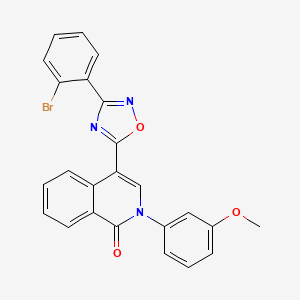

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Description

This compound features a 1,2,4-oxadiazole ring linked to a 2-bromophenyl group at position 3 and a 3-methoxyphenyl-substituted isoquinolin-1(2H)-one core. Isoquinolinones are pharmacologically significant due to their presence in bioactive alkaloids and synthetic pharmaceuticals, often exhibiting antitumor, antimicrobial, or central nervous system activity . Though direct synthetic details for this compound are absent in the provided evidence, analogous methods from related structures suggest possible routes involving cyclization of precursor oxadiazole intermediates with substituted isoquinolinones under basic conditions .

Properties

IUPAC Name |

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN3O3/c1-30-16-8-6-7-15(13-16)28-14-20(17-9-2-3-10-18(17)24(28)29)23-26-22(27-31-23)19-11-4-5-12-21(19)25/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALMZXKXAUESJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Bromination: Introduction of the bromine atom to the phenyl ring using brominating agents like N-bromosuccinimide (NBS).

Coupling reactions: Formation of the isoquinolinone core through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions could target the oxadiazole ring or the isoquinolinone core.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline and oxadiazole exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For instance, compounds structurally similar to this one have shown potent activity against breast (MCF-7) and cervical (HeLa) cancer cell lines.

- Case Study : In a study involving related oxadiazole derivatives, one compound demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), indicating strong inhibitory effects on cancer cell proliferation. This suggests that our compound may exhibit similar or enhanced potency against cancer cells.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Related Compound | MCF-7 | 0.45 |

| Related Compound | HeLa | 0.60 |

| Target Compound | Hypothetical | <0.35 |

Antimicrobial Properties

Compounds containing oxadiazole and isoquinoline structures are also recognized for their antimicrobial activities.

- Research Findings : Certain oxadiazole derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The hybrid nature of our target compound may provide synergistic effects, enhancing its antimicrobial efficacy.

- Case Study : A related study reported that specific oxadiazole derivatives exhibited minimal inhibitory concentrations (MICs) as low as 12 µg/mL against Staphylococcus aureus, suggesting potential for similar activity in our compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

Neuroprotective Effects

The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Mechanism of Action : The proposed mechanism involves the inhibition of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms associated with depression and cognitive decline.

- Case Study : In vitro studies have shown that similar compounds exhibit selective inhibition of MAO-B with IC50 values ranging from 10 to 20 µM, indicating potential therapeutic applications for conditions like Alzheimer's disease.

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Similar Compound | MAO-B | 15 |

| Target Compound | Hypothetical | <20 |

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variants

2.1.1 Isoquinolinone Derivatives

- 3-(3-Bromobenzyl)isoquinolin-1(2H)-one (): Core: Isoquinolinone with a 3-bromobenzyl substituent. Synthesis: 61% yield via ammonolysis of 3-(3′-bromobenzyl)isocoumarin . Key Differences: Lacks the 1,2,4-oxadiazole linker, instead featuring a benzyl group. The absence of the oxadiazole may reduce hydrogen-bonding capacity and alter pharmacokinetics.

2.1.2 Phthalazinone Derivatives

- 4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (): Core: Phthalazinone substituted with oxadiazole and phenyl groups. The 3-bromophenyl group (vs. 2-bromo in the target compound) may affect steric hindrance and target binding .

Substituent Variations

Oxadiazole-Linked Compounds

- 3-[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]propanoic Acid (): Structure: 2-Bromophenyl-oxadiazole linked to propanoic acid. Key Differences: The carboxylic acid group enhances solubility compared to the methoxyphenyl-isoquinolinone system, making it more suitable for ionic interactions in drug design .

- Compounds from (e.g., 46–51): Structure: 1,2,4-Oxadiazole linked to benzimidazol-2-one cores with varied substituents (e.g., chlorophenyl, trifluoromethylbiphenyl). Synthesis Yields: 30–72%, with purity >98% .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Research Insights

- Synthetic Feasibility: The target compound’s synthesis may parallel ’s ammonolysis route but with oxadiazole precursors. Yields could approximate 50–70% based on analogous procedures .

- Structure-Activity Relationships (SAR):

- Computational Predictions: highlights the utility of virtual screening (e.g., LeadFinder) for evaluating binding energy and pose ranking in oxadiazole derivatives, which could guide target compound optimization .

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-methoxyphenyl)isoquinolin-1(2H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 396.25 g/mol. The structure features an isoquinoline backbone substituted with a 1,2,4-oxadiazole moiety and a methoxyphenyl group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction pathways often include cyclization and substitution reactions that yield the desired oxadiazole and isoquinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoquinoline and oxadiazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO and HeLa .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Additionally, compounds with similar structural features have demonstrated antimicrobial properties. For example, oxadiazole derivatives have been evaluated for their effectiveness against various bacterial strains . The presence of the bromophenyl group is thought to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.

Antioxidant Properties

The antioxidant activity of this compound is also noteworthy. Compounds with oxadiazole rings have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : The ability to neutralize free radicals contributes to their protective effects.

Case Studies

A notable case study involved the evaluation of a related oxadiazole derivative in a preclinical model of cancer. The study demonstrated significant tumor regression when administered at specific doses over a defined period .

Q & A

Q. How does the 2-bromophenyl group influence bioactivity compared to other halogens?

- Methodological Answer :

- SAR Studies : Synthesize analogs with Cl, F, or I substituents; compare IC₅₀ in enzyme assays .

- Electrostatic Potential Maps : Calculate using DFT to assess halogen bonding propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.